![molecular formula C15H22ClNO B2654462 N-[2,6-bis(propan-2-yl)phenyl]-3-chloropropanamide CAS No. 930395-70-3](/img/structure/B2654462.png)
N-[2,6-bis(propan-2-yl)phenyl]-3-chloropropanamide
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Overview
Description
“N-[2,6-bis(propan-2-yl)phenyl]-3-chloropropanamide” is a chemical compound with the CAS Number: 930395-70-3 . It has a molecular weight of 267.8 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H22ClNO/c1-10(2)12-6-5-7-13(11(3)4)15(12)17-14(18)8-9-16/h5-7,10-11H,8-9H2,1-4H3,(H,17,18) .Scientific Research Applications
- In a study, some derivatives of this compound displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells . Anti-fibrotic agents are crucial for managing fibrotic diseases, such as liver fibrosis and pulmonary fibrosis.
- Researchers synthesized related compounds containing imidazole moieties and evaluated their antitumor potential. These compounds showed promising activity against cancer cell lines, including C6 (rat glioma) and HepG2 (human hepatocellular carcinoma) . Further exploration of this compound’s antitumor effects could be valuable.
- The crystal structure of related compounds has been studied, shedding light on their packing arrangements and intermolecular interactions . Understanding these aspects contributes to the field of solid-state chemistry.
Anti-Fibrosis Activity
Antitumor Potential
Crystallography and Solid-State Chemistry
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-10(2)12-6-5-7-13(11(3)4)15(12)17-14(18)8-9-16/h5-7,10-11H,8-9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCYADNWASGBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,6-bis(propan-2-yl)phenyl]-3-chloropropanamide |
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